molecular formula C10H7F3N2O2 B13737929 2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Cat. No.: B13737929
M. Wt: 244.17 g/mol
InChI Key: XXEIYIUQZSNEDH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone (CAS 1032650-61-5) is a high-value pyrrolopyridine derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound serves as a versatile chemical building block, particularly in the discovery and development of novel small-molecule modulators. Its core structure is recognized in drug discovery, as seen in its role as a key intermediate in the synthesis of methyl- and trifluoromethyl-substituted pyrrolopyridine compounds investigated as potent modulators of the RORC2 nuclear receptor, a target for immune-related therapies . The strategic incorporation of both a methoxy group and a strongly electron-withdrawing trifluoromethyl ketone moiety significantly influences the molecule's physicochemical properties, including enhanced metabolic stability and membrane permeability, which are critical for optimizing drug-like candidates . The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, associated with a wide spectrum of biological activities. Research on analogous pyrrolopyridine derivatives has demonstrated significant potential in inhibiting key enzymes like cyclooxygenases (COX-1 and COX-2), highlighting the framework's relevance for developing new anti-inflammatory agents . This compound is provided for research applications exclusively. It is intended for use by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-9-7-5(2-3-14-9)6(4-15-7)8(16)10(11,12)13/h2-4,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEIYIUQZSNEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1NC=C2C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone generally involves:

  • Construction of the pyrrolo[2,3-c]pyridine core with appropriate substitution at the 7-position (methoxy group).
  • Introduction of the trifluoroacetyl group at the 3-position of the heterocycle.
  • Functional group manipulations and purification steps to obtain the target compound.

Pyrrolo[2,3-c]pyridine Core Synthesis

The pyrrolo[2,3-c]pyridine scaffold is commonly synthesized via cyclization reactions starting from substituted pyridine derivatives. A representative approach, adapted from related pyrrolo[3,2-c]pyridine syntheses, involves:

  • Starting with a brominated and oxidized pyridine derivative such as 2-bromo-5-methylpyridine-1-oxide.
  • Nitration to introduce a nitro group at the 4-position.
  • Conversion to a vinyl amino intermediate by reaction with N,N-dimethylformamide dimethyl acetal.
  • Cyclization in the presence of iron powder and acetic acid to form the pyrrolo[2,3-c]pyridine nucleus.

This method allows for the introduction of substituents such as methoxy groups at the 7-position via subsequent functionalization or by using appropriately substituted starting materials.

Introduction of the 7-Methoxy Group

The 7-methoxy substitution on the pyrrolo[2,3-c]pyridine ring can be introduced by:

  • Using 7-hydroxy-pyrrolo[2,3-c]pyridine intermediates followed by methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Alternatively, Suzuki cross-coupling reactions with 7-bromo- or 7-iodo-pyrrolo[2,3-c]pyridine intermediates and methoxy-substituted arylboronic acids can install the methoxyphenyl substituent at the 7-position.

Introduction of the 2,2,2-Trifluoroacetyl Group

The trifluoroacetyl group (2,2,2-trifluoro-1-ethanone moiety) can be introduced by:

  • Direct acylation of the pyrrolo[2,3-c]pyridine nucleus at the 3-position using trifluoroacetyl chloride or trifluoroacetic anhydride under Friedel-Crafts acylation conditions, typically in the presence of Lewis acids such as aluminum chloride.
  • Alternatively, coupling of trifluoroacetyl-containing building blocks with the heterocyclic core via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.

A related synthetic approach involves the use of acetylenic ketones bearing trifluoromethyl groups which undergo cyclocondensation reactions to form trifluoromethylated heterocycles, as demonstrated in pyrazole analogs, suggesting feasibility for pyrrolo[2,3-c]pyridine derivatives.

Representative Synthetic Procedure (Hypothetical)

Step Reagents and Conditions Outcome
1. Preparation of 7-methoxy-1H-pyrrolo[2,3-c]pyridine Starting from 7-hydroxy-pyrrolo[2,3-c]pyridine, methylation with methyl iodide and potassium carbonate in acetone 7-methoxy-1H-pyrrolo[2,3-c]pyridine
2. Bromination at 3-position Bromination using N-bromosuccinimide (NBS) in DMF at 0°C 3-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
3. Introduction of trifluoroacetyl group Palladium-catalyzed cross-coupling of 3-bromo intermediate with trifluoroacetyl-containing organometallic reagent (e.g., trifluoroacetyl zinc reagent) in dioxane/water with base This compound
4. Purification Column chromatography on silica gel with appropriate eluents Pure target compound

Alternative Synthetic Routes

  • Suzuki-Miyaura Cross-Coupling : Using 3-bromo-7-methoxy-pyrrolo[2,3-c]pyridine and trifluoroacetyl-substituted arylboronic acid derivatives under palladium catalysis to form the ketone-substituted heterocycle.
  • Direct Acylation : Friedel-Crafts acylation of the pyrrolo[2,3-c]pyridine ring with trifluoroacetyl chloride under Lewis acid catalysis, although regioselectivity and reaction conditions must be carefully controlled to avoid overreaction or side products.

Research Findings and Discussion

  • The synthesis of pyrrolo[2,3-c]pyridine derivatives is well-established, with multiple methods for functionalization at the 3- and 7-positions, including halogenation and cross-coupling reactions.
  • Trifluoromethyl ketones are commonly introduced via acylation or cross-coupling with trifluoroacetyl derivatives, providing the trifluoroethyl ketone functionality essential for the target compound's properties.
  • Microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions have been demonstrated to enhance yields and reduce reaction times for similar heterocyclic systems.
  • Purification typically involves silica gel chromatography or recrystallization to obtain analytically pure compounds.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents Advantages Challenges
Pyrrolo[2,3-c]pyridine core synthesis Cyclization from brominated pyridine oxides 2-bromo-5-methylpyridine, iron powder, acetic acid Established, scalable Requires multiple steps, moderate yields
7-Methoxy substitution Methylation of hydroxy precursor or Suzuki coupling Methyl iodide, potassium carbonate or methoxyphenylboronic acid, Pd catalyst Selective, versatile Control of regioselectivity
Introduction of trifluoroacetyl group Friedel-Crafts acylation or Pd-catalyzed cross-coupling Trifluoroacetyl chloride or trifluoroacetyl organometallics Direct installation of CF3-ketone Potential side reactions, requires careful control
Purification Column chromatography, recrystallization Silica gel, appropriate solvents High purity Time-consuming

The preparation of This compound involves a multi-step synthetic strategy focusing on the construction of the pyrrolo[2,3-c]pyridine core, selective functionalization at the 7-position with a methoxy group, and introduction of the trifluoroacetyl moiety at the 3-position. Established synthetic routes utilize bromination, methylation, palladium-catalyzed cross-coupling, and Friedel-Crafts acylation techniques. Advances in microwave-assisted reactions and transition-metal catalysis have improved efficiency and yields. These methods are supported by diverse research findings, patent literature, and peer-reviewed studies, ensuring a robust and authoritative foundation for the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially being replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanoic acid.

    Reduction: Formation of 2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanol.

    Substitution: Formation of derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group can serve as a marker in various biochemical assays.

Medicine

In medicinal chemistry, 2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone may be investigated for its potential as a drug candidate. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The methoxy group may also play a role in binding to specific sites on the target molecules, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Key analogs differ in substituent type, position, and ring system (Table 1).

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents Ring System Molecular Weight (g/mol) CAS Number Key Properties
Target Compound : 2,2,2-Trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone 7-OCH₃ Pyrrolo[2,3-c]pyridine ~231 Not available Moderate polarity (methoxy), strong electrophilicity (CF₃)
2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone None Pyrrolo[2,3-b]pyridine 206.13 860651-18-9 Higher electrophilicity; lower solubility due to lack of polar groups
1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone 7-Cl, 1-C₂H₅ Pyrrolo[2,3-c]pyridine 236.7 1225586-49-1 Increased lipophilicity (Cl, ethyl); potential metabolic stability
2,2,2-Trifluoro-1-[1-(3-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethanone 1-(3-CF₃-benzyl) Pyrrolo[2,3-b]pyridine 372.26 860785-60-0 Bulky substituent; enhanced electron-withdrawing effects (dual CF₃)
1-[4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethanone 4-Cl, 1-SO₂Ph Pyrrolo[2,3-b]pyridine 334.78 1011711-53-7 Strong electron-withdrawing sulfonyl group; potential for π-π interactions

Physicochemical and Electronic Properties

  • Electrophilicity : The trifluoroacetyl group in the target compound and analogs (e.g., CAS 860651-18-9) increases electrophilicity at the ketone, favoring nucleophilic reactions. However, bulky substituents (e.g., 3-CF₃-benzyl in CAS 860785-60-0) may sterically hinder reactivity .
  • Solubility: The 7-methoxy group in the target compound enhances aqueous solubility compared to non-polar analogs like CAS 860651-18-8.
  • Thermal Stability: Brominated analogs (e.g., 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, mp 280–282°C) exhibit higher melting points than trifluoro derivatives, suggesting stronger intermolecular forces .

Research Implications

  • Drug Discovery : The target compound’s methoxy group balances polarity and electron effects, making it a candidate for kinase inhibitors or GPCR targets. Analogs with chloro/ethyl groups (e.g., CAS 1225586-49-1) may exhibit improved blood-brain barrier penetration .
  • Material Science : Trifluoroacetyl-pyrrolopyridines could serve as fluorophores or electron-deficient ligands in coordination chemistry.

Biological Activity

2,2,2-Trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis

The synthesis of this compound typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine with appropriate aldehydes under controlled conditions. The resulting compounds are then subjected to various biological evaluations to determine their efficacy against specific targets.

Research indicates that derivatives of the pyrrolo[2,3-c]pyridine scaffold exhibit significant activity as inhibitors of fibroblast growth factor receptors (FGFRs). For instance, modifications to the methoxy group on the pyrrolidine ring can enhance FGFR inhibitory potency significantly. In one study, a closely related compound demonstrated an IC50 value of 1900 nM against FGFR1, which improved to 9 nM following structural optimization .

In Vitro Studies

In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For example:

CompoundCell LineIC50 (nM)
4aMDA-MB-2311900
4h4T17

These results indicate a strong correlation between structural modifications and biological activity .

Antiproliferative Effects

The antiproliferative effects of this compound have been evaluated in mouse breast cancer cells (4T1), where it was found to decrease invasion and migration by modulating the expression levels of matrix metalloproteinase (MMP) and tissue inhibitors of metalloproteinases (TIMP). Specifically, increased concentrations of the compound led to decreased MMP9 expression and increased TIMP2 levels, suggesting a mechanism for inhibiting cancer cell invasion .

Case Studies

A notable case study involved the evaluation of a series of pyrrolo derivatives for their impact on metabolic pathways. One derivative was shown to induce activating transcription factor 3 (ATF3), which plays a role in metabolic syndrome management. Mice treated with this compound exhibited significant weight loss and improved glycemic profiles compared to untreated controls .

Comparative Analysis

The following table summarizes the biological activities reported for various derivatives related to the pyrrolo scaffold:

Compound NameTarget ActivityIC50 Value (nM)Reference
Compound AFGFR1 Inhibition1900
Compound BAntiproliferative in MDA-MB-231700
Compound CATF3 Induction-

Q & A

[Basic] What are the optimal synthetic routes for 2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with cyclization of 3-amino-7-methoxypyrrolo[2,3-c]pyridine precursors, followed by trifluoroacetylation. Key steps include:

  • Cyclization : Using NaH in anhydrous THF at 0–5°C to control exothermic reactions .
  • Trifluoroacetyl introduction : Reacting with trifluoroacetic anhydride (TFAA) under inert atmospheres (Ar/N₂) to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity. Yield optimization (72–85%) requires slow reagent addition and moisture-free conditions .

[Advanced] How can conflicting spectroscopic data (e.g., NMR vs. X-ray) in structural determination be resolved?

Discrepancies arise from dynamic solution-state conformers (NMR) versus static crystal structures (X-ray). Resolution strategies:

  • Variable-temperature NMR : Identifies rotational barriers (e.g., ketone group rotation energy ΔG‡ = 12 kcal/mol) .
  • DFT calculations : B3LYP/6-311+G(d,p) models predict dominant tautomers (e.g., enol vs. keto forms) .
  • Complementary techniques : IR spectroscopy confirms hydrogen bonding (C=O stretch at 1680 cm⁻¹), while X-ray resolves dihedral angles (e.g., 15° between pyrrolopyridine and ketone planes) .

[Basic] What analytical techniques are essential for characterizing this compound?

TechniqueApplicationKey Findings
1H/13C NMR Assigns methoxy (δ 3.9 ppm) and trifluoromethyl (δ 118–122 ppm, 13C) groupsConfirms regiochemistry of substitution
HPLC-MS Verifies molecular ion ([M+H]+ at m/z 287.05) and purity (>98%)Detects hydrolysis byproducts (e.g., free pyrrolopyridine)
X-ray crystallography Resolves crystal packing and bond lengths (C=O: 1.21 Å)Validates planarity of the trifluoroacetyl group

[Advanced] What strategies minimize side reactions during functionalization of the pyrrolo[2,3-c]pyridine core?

  • Protecting groups : SEM (trimethylsilylethoxymethyl) on the pyrrole nitrogen prevents dimerization during electrophilic substitution (yield increases from 65% to 92%) .
  • Solvent control : DMF enhances SNAr reactivity for halogenation, while DCM suppresses oxidation .
  • Low-temperature lithiation : −78°C in THF minimizes decomposition during C–H activation .

[Advanced] How does the trifluoromethyl group influence bioactivity and pharmacokinetics?

  • Metabolic stability : CF3 reduces CYP450-mediated oxidation (rat liver microsome t1/2: 6.8 hrs vs. 2.1 hrs for non-fluorinated analogs) .
  • Lipophilicity : logP increases from 1.2 to 2.8, enhancing blood-brain barrier penetration (brain/plasma ratio = 0.8) .
  • Target binding : MD simulations (AMBER20) show CF3 forms van der Waals contacts with Leu83 in PKCθ (ΔGbinding = −9.2 kcal/mol) .

[Basic] What biological targets are studied for this compound?

TargetAssayActivity
Protein Kinase C (PKC) Enzymatic inhibition (IC50 = 45 nM)Disrupts ATP binding via hydrophobic interactions
Tubulin Microtubule polymerization assay (EC50 = 1.2 μM)Antimitotic activity in HeLa cells
CYP3A4 Fluorogenic substrate assay (Ki = 8.7 μM)Moderate cytochrome P450 inhibition

[Advanced] How to design SAR studies to optimize bioactivity?

  • Position 7 modifications :
    • Methoxy → Ethoxy: Increases logD by 0.3 and PKCδ selectivity 3-fold .
    • Methoxy → Chloro: Enhances tubulin binding (EC50 = 0.8 μM) but reduces solubility .
  • Trifluoromethyl alternatives : Pentafluoroethyl improves metabolic stability (t1/2 = 9.1 hrs) but lowers aqueous solubility (0.12 mg/mL) .

[Advanced] What computational methods predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina): Predicts hydrogen bonds between ketone oxygen and Lys72 in PKCθ (PDB: 3T8S) .
  • MD simulations : 100-ns trajectories validate stability (RMSD < 2.0 Å) and identify critical residues (Phe80 π-stacking) .
  • QSAR models : CoMFA (r² = 0.89) correlates substituent electronegativity with antiproliferative activity (pIC50 = 7.2–8.5) .

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